molecular formula C9H8BrFO B6593720 8-Bromo-6-fluorochroman CAS No. 746638-33-5

8-Bromo-6-fluorochroman

Cat. No.: B6593720
CAS No.: 746638-33-5
M. Wt: 231.06 g/mol
InChI Key: CWHBRNOMRBEAOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluorochroman typically involves the bromination and fluorination of chroman derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the chroman ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often produced in solid or liquid form and stored under sealed, dry conditions at room temperature .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluorochroman undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxygenated or hydrogenated compounds .

Scientific Research Applications

8-Bromo-6-fluorochroman has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluorochroman involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chlorochroman
  • 8-Bromo-6-iodochroman
  • 6-Fluoro-8-methylchroman

Uniqueness

8-Bromo-6-fluorochroman is unique due to the specific positions of the bromine and fluorine atoms on the chroman ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

8-Bromo-6-fluorochroman is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the chroman ring enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C9H8BrFC_9H_8BrF with a molecular weight of approximately 231.06 g/mol. Its structure can be represented as follows:

PropertyValue
CAS Number746638-33-5
Molecular Weight231.0616 g/mol
SolubilityVaries with solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
  • Enhanced Lipophilicity : The fluorine atom increases the compound's lipophilicity, allowing better interaction with hydrophobic regions of biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The bromine and fluorine substituents enhance its binding affinity to microbial targets, leading to effective inhibition of growth and proliferation.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (programmed cell death).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
6-Bromo-chroman-4-amineBromine at position 6Moderate anticancer activity
8-Fluoro-chroman-4-amineFluorine at position 8Antimicrobial properties
6,8-Dibromo-chroman-4-amineBromine at positions 6 and 8Enhanced cytotoxicity

The unique combination of bromine and fluorine in this compound may provide distinct advantages in terms of biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Conducted against Gram-positive and Gram-negative bacteria.
    • Results showed a significant reduction in bacterial growth at concentrations as low as 10μM10\mu M.
  • Anticancer Activity Assessment :
    • Tested on human cancer cell lines (e.g., HeLa, MCF-7).
    • Demonstrated IC50 values ranging from 5μM5\mu M to 15μM15\mu M, indicating potent anticancer effects.
  • Mechanistic Insights :
    • Studies suggest that the compound may inhibit specific signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

8-bromo-6-fluoro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHBRNOMRBEAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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